molecular formula C12H13NO5 B1360182 2-(Phenylformamido)pentanedioic acid CAS No. 6460-81-7

2-(Phenylformamido)pentanedioic acid

Cat. No.: B1360182
CAS No.: 6460-81-7
M. Wt: 251.23 g/mol
InChI Key: LPJXPACOXRZCCP-UHFFFAOYSA-N
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Mechanism of Action

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 155-156 degrees celsius . These properties may affect the compound’s bioavailability and its ability to reach its targets in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Phenylformamido)pentanedioic acid. For example, the compound’s stability may be affected by factors such as temperature and pH . Additionally, the compound’s efficacy may be influenced by the presence of other chemicals or substances in the body.

Biochemical Analysis

Biochemical Properties

2-(Phenylformamido)pentanedioic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutamate receptors and transporters, influencing the glutamatergic signaling pathways. The nature of these interactions involves binding to the active sites of enzymes, thereby modulating their activity. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving glutamate. This compound can modulate gene expression by acting on transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecules. For example, this compound has been found to inhibit certain enzymes involved in the glutamate metabolism, leading to changes in the levels of glutamate and related metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can change over extended periods, particularly in in vitro and in vivo studies. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate glutamate signaling and metabolism without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including neurotoxicity and metabolic disturbances. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glutamate metabolism. It interacts with enzymes such as glutamate dehydrogenase and glutamine synthetase, influencing the flux of metabolites through these pathways. Additionally, this compound can affect the levels of key metabolites, such as glutamate and glutamine, thereby modulating overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through glutamate transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on metabolic and signaling pathways. The localization of this compound within these compartments is essential for its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylformamido)pentanedioic acid typically involves the reaction of glutamic acid with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylformamido)pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylformamido)pentanedioic acid is unique due to its specific amide linkage and phenyl group, which confer distinct chemical properties and biological activities. Its ability to inhibit farnesyltransferase sets it apart from other similar compounds, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-benzamidopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJXPACOXRZCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983220
Record name N-[Hydroxy(phenyl)methylidene]glutamic acid
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Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6460-81-7, 6094-36-6
Record name N-Benzoylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6460-81-7
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Record name N-Benzoyl-DL-glutamic acid
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Record name 6094-36-6
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Record name N-[Hydroxy(phenyl)methylidene]glutamic acid
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Record name N-benzoyl-DL-glutamic acid
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